3-Thiophenecarboxylicacid,tetrahydro-5-oxo-,methylester(9CI)
Overview
Description
Methapyrilene fumarate is a compound that belongs to the pyridine chemical class. It is an antihistamine and anticholinergic agent that was developed in the early 1950s. Methapyrilene fumarate was primarily used as a sedative in various over-the-counter sleep aids due to its strong sedative effects . it was withdrawn from the market in the late 1970s after being shown to cause liver cancer in rats .
Preparation Methods
The synthesis of methapyrilene fumarate involves the reaction of N,N-dimethyl-N’-pyridin-2-yl-N’-(2-thienylmethyl)ethane-1,2-diamine with fumaric acid. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization . Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methapyrilene fumarate undergoes various chemical reactions, including:
Oxidation: Methapyrilene can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert methapyrilene to its corresponding amines.
Substitution: Methapyrilene can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted pyridines.
Scientific Research Applications
Methapyrilene fumarate has been used in various scientific research applications:
Chemistry: It has been studied for its chemical properties and reactions.
Biology: Research has focused on its effects on biological systems, particularly its antihistamine and anticholinergic properties.
Medicine: Methapyrilene fumarate was used in sleep aids and studied for its sedative effects.
Industry: It was included in over-the-counter sleep aids and other pharmaceutical products.
Mechanism of Action
Methapyrilene fumarate exerts its effects by blocking histamine H1 receptors, which prevents histamine from binding and causing allergic reactions. It also has anticholinergic properties, which contribute to its sedative effects. The molecular targets include histamine H1 receptors and muscarinic acetylcholine receptors .
Comparison with Similar Compounds
Methapyrilene fumarate can be compared with other antihistamines and sedatives:
Thenalidine: Another antihistamine with similar sedative effects.
Properties
IUPAC Name |
methyl 5-oxothiolane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c1-9-6(8)4-2-5(7)10-3-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGWEPPLVOWUNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)SC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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